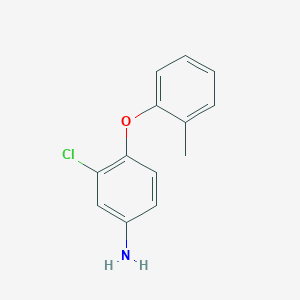

3-Chloro-4-(2-methylphenoxy)aniline

Description

Contextualization of Aryloxyaniline Derivatives in Chemical and Biological Sciences

Aryloxyaniline derivatives represent a significant class of compounds characterized by an aniline (B41778) ring linked to a second aryl group through an ether bond. This structural motif is a privileged scaffold in medicinal chemistry and materials science. In the realm of biological sciences, these compounds are investigated for a wide range of therapeutic applications. For instance, derivatives of this class have been explored for their potential as antimicrobial, antifungal, and anticancer agents. wikipedia.orgnih.gov The flexibility of the ether linkage combined with the electronic properties of the substituted aromatic rings allows these molecules to interact with various biological targets, including enzymes and cellular receptors. wikipedia.orgnih.gov Halogenated salicylanilides, which share structural similarities, are known for their anthelmintic properties and have also been studied for activity against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and as potential inhibitors of key cellular pathways implicated in cancer. nih.gov

Significance of 3-Chloro-4-(2-methylphenoxy)aniline as a Research Subject

While extensive research on this compound itself is not widely documented in publicly available literature, its significance lies in its role as a key intermediate and structural analogue to more complex, biologically active molecules. Chemical suppliers list it as a building block for organic synthesis, indicating its utility in the construction of larger compounds. bldpharm.com Its structure is closely related to intermediates used in the synthesis of pharmaceuticals and agrochemicals. For example, the related compound 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) is a precursor for the synthesis of rafoxanide, an anthelmintic agent. nih.govnih.gov Therefore, this compound is a valuable research subject for synthetic chemists developing new compounds and for structure-activity relationship (SAR) studies aimed at optimizing the biological efficacy of aryloxyaniline-based agents.

Overview of Structural Features and Chemical Reactivity Considerations of the Phenoxyaniline (B8288346) Scaffold

The chemical behavior of the phenoxyaniline scaffold is governed by the interplay of its constituent functional groups. The structure of this compound features a central aniline ring substituted with a chlorine atom and a 2-methylphenoxy group (o-cresoxy group).

Aniline Moiety: The primary amine (-NH₂) group is a nucleophilic center and a weak base. It can undergo typical aniline reactions such as acylation, alkylation, and diazotization. Its basicity and nucleophilicity are modulated by the electronic effects of the other substituents on the ring.

Ether Linkage: The diaryl ether bond (-O-) is generally stable but provides conformational flexibility to the molecule.

Aromatic Rings and Substituents:

The chlorine atom at position 3 is an electron-withdrawing group (via induction) and a deactivating, ortho, para-director for electrophilic aromatic substitution.

The phenoxy ether at position 4 is an electron-donating group (via resonance), activating the ring towards electrophilic substitution.

The methyl group on the phenoxy ring is a weak electron-donating group, slightly influencing the electronic properties of that ring.

The synthesis of the phenoxyaniline scaffold itself is a key consideration. Classic methods like the Ullmann condensation are often employed, typically involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542) at high temperatures. wikipedia.org Modern advancements have led to the widespread use of the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that allows for the formation of the C-N bond between an aryl halide and an amine under milder conditions, offering greater functional group tolerance. wikipedia.orglibretexts.org The synthesis of aryloxyanilines can also be achieved by the reduction of a corresponding nitro-diaryl ether precursor, often using reagents like iron powder in acidic media. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | N/A | C₁₃H₁₂ClNO | 233.70 | Data for this specific compound is not widely available. Values are calculated. |

| 3-Chloro-4-(2-chlorophenoxy)aniline | 56966-54-2 | C₁₂H₉Cl₂NO | 254.11 | Analogue with a chloro- substituent instead of methyl. chemicalbook.com |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | C₁₂H₉Cl₂NO | 254.11 | Isomeric chloro- substituted analogue. sigmaaldrich.com |

| 3-Chloro-4-(2-methoxyphenoxy)aniline | 87294-24-4 | C₁₃H₁₂ClNO₂ | 249.70 | Analogue with a methoxy- substituent instead of methyl. bldpharm.com |

| 4-(2-Methylphenoxy)aniline | 6265-03-8 | C₁₃H₁₃NO | 199.25 | Analogue lacking the chloro- substituent. sigmaaldrich.com |

| 3-Chloro-4-methylaniline | 95-74-9 | C₇H₈ClN | 141.60 | Analogue lacking the phenoxy group. nih.gov |

Table 2: General Reactivity of the Phenoxyaniline Scaffold

| Reaction Type | Reagents/Conditions | Product Type | Notes |

| Scaffold Synthesis (C-O Bond) | Aryl Halide + Phenol, Cu catalyst, High Temp. | Diaryl Ether | Traditional Ullmann Condensation. wikipedia.org |

| Scaffold Synthesis (C-N Bond) | Aryl Halide + Amine, Pd catalyst, Ligand, Base | Aryl Amine | Buchwald-Hartwig Amination offers milder conditions. wikipedia.orgorganic-chemistry.org |

| Nitro Group Reduction | Fe/NH₄Cl or H₂, Pd/C | Aniline | A common final step in synthesizing the aniline from a nitro precursor. nih.govchemicalbook.com |

| N-Acylation | Acyl Chloride or Anhydride, Base | Amide | Reaction at the primary amine group. |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Reaction at the primary amine group. |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt | The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions. |

| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Halogenated Aryl Ring | The position of substitution is directed by the existing groups (Cl, NH₂, OR). |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXNCAAQPCGIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542031 | |

| Record name | 3-Chloro-4-(2-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-57-5 | |

| Record name | 3-Chloro-4-(2-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(2-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancement for 3 Chloro 4 2 Methylphenoxy Aniline

Design Principles for the Synthesis of 3-Chloro-4-(2-methylphenoxy)aniline

The effective synthesis of a complex molecule relies on a logical and systematic design strategy. This begins with deconstructing the target molecule into simpler, readily available starting materials and considering any stereochemical challenges that might arise in related structures.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler precursor structures, known as synthons, and their real-world chemical equivalents, or starting materials. wikipedia.orgicj-e.org For this compound, two primary disconnections are considered, targeting the key ether and amine functionalities.

Disconnection of the C-O Ether Bond: The bond between the aniline (B41778) ring and the phenoxy oxygen is a logical point for disconnection. This approach breaks the molecule into two key fragments: a substituted aniline and a substituted phenol (B47542).

Route A: This disconnection leads to a 4-hydroxy-3-chloroaniline synthon and a 2-methylphenyl synthon. The corresponding synthetic equivalents would be 2-amino-6-chlorophenol (B183061) and a suitable 2-methylphenyl halide or boronic acid.

Route B: A second possibility involves disconnecting the bond to generate a 3-chloro-4-aminophenyl synthon and a 2-methylphenoxy synthon. A more practical approach from a synthetic standpoint involves a precursor with a nitro group, which is a powerful directing group and can be easily reduced to an amine in a later step. ias.ac.in This leads to precursors like 3-chloro-4-halonitrobenzene and 2-methylphenol (o-cresol).

Disconnection of the C-N Amine Bond: While the C-N bond can be formed through various methods, retrosynthetic analysis at this position suggests a pre-formed diaryl ether as an intermediate.

Route C: Disconnecting the C-N bond leads to a 3-chloro-4-(2-methylphenoxy)phenyl synthon and an amino synthon. The synthetic equivalent for the aryl portion would be a halogenated diaryl ether, such as 1-bromo-3-chloro-4-(2-methylphenoxy)benzene, which would then be coupled with an ammonia (B1221849) equivalent.

These disconnections suggest that the synthesis can be approached by either forming the ether linkage first, followed by introducing or revealing the amine functionality, or by forming the C-N bond on a pre-existing diaryl ether scaffold.

The target molecule, this compound, is achiral and does not possess any stereocenters. However, in the synthesis of analogous systems where chirality is present, either in the starting materials or created during the reaction, stereochemical control becomes a critical factor. youtube.comyoutube.com

Strategies for achieving stereoselectivity include:

Substrate Control: Where a pre-existing stereocenter in one of the starting materials directs the stereochemical outcome of the reaction. youtube.com For example, if a chiral amine or phenol were used, it could influence the formation of new stereocenters.

Auxiliary Control: This involves temporarily introducing a chiral auxiliary to a starting material to direct the stereochemistry of a key bond-forming step. youtube.comyoutube.com The auxiliary is then removed later in the synthesis. This is a common strategy in asymmetric synthesis to produce a single enantiomer of a chiral product. youtube.com

Catalyst Control: The use of chiral catalysts, particularly in transition-metal-catalyzed reactions, can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another.

While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental in the broader context of aryloxyaniline synthesis where biologically active chiral analogues may be desired.

Established Chemical Pathways for Aryloxyaniline Synthesis

The formation of the C-O ether and C-N amine bonds are the pivotal steps in constructing aryloxyanilines. Several well-established methodologies can be employed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O and C-N bonds on aromatic rings, provided the ring is sufficiently electron-deficient. wikipedia.orgmasterorganicchemistry.com This is typically achieved by having strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to a good leaving group, like a halide. nih.govdalalinstitute.com

A viable SNAr strategy for this compound involves two key steps:

Ether Formation: The diaryl ether core is constructed via an SNAr reaction. For instance, 3,4-dichloronitrobenzene (B32671) can be reacted with 2-methylphenol (o-cresol) in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov The nitro group activates the ring, facilitating the displacement of the chlorine atom at the para position by the phenoxide nucleophile.

Nitro Group Reduction: The resulting 3-chloro-4-(2-methylphenoxy)nitrobenzene intermediate is then reduced to the target aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation or, classically, with reducing agents like iron powder in acetic acid. nih.gov

This SNAr-based approach is often favored for its cost-effectiveness and the use of readily available starting materials.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer mild conditions and broad functional group tolerance.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O (ether) and C-N (amine) bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed using soluble copper catalysts with ligands, allowing for milder reaction conditions. mdpi.com

For C-O Bond Formation: A plausible Ullmann route would involve coupling an activated aryl halide, such as 4-bromo-2-chloro-1-nitrobenzene, with 2-methylphenol using a copper catalyst (e.g., CuI) and a base (e.g., Cs2CO3 or K2CO3) in a high-boiling polar solvent like DMF or NMP. researchgate.net The subsequent reduction of the nitro group would yield the final product.

For C-N Bond Formation (Goldberg Reaction): The copper-catalyzed amination of an aryl halide is known as the Goldberg reaction. wikipedia.org This could involve reacting a pre-formed 1-bromo-3-chloro-4-(2-methylphenoxy)benzene with an amine source in the presence of a copper catalyst and a suitable ligand like phenanthroline. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation. wikipedia.orgmychemblog.comorganic-chemistry.org It offers exceptional scope and efficiency for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org A synthetic route utilizing this reaction would first involve the synthesis of a diaryl ether intermediate, such as 1-bromo-3-chloro-4-(2-methylphenoxy)benzene. This intermediate would then be subjected to a Buchwald-Hartwig amination using a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu) with an amine source to furnish the final aniline product. youtube.com

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms C-O and C-N bonds using arylboronic acids as the arylating agent. organic-chemistry.orgwikipedia.orgcolab.ws A significant advantage of this method is that reactions can often be conducted at room temperature and are tolerant to air and moisture. organic-chemistry.orgalfa-chemistry.com

For C-O Bond Formation: One could react 2-methylphenylboronic acid with 2-amino-6-chlorophenol.

For C-N Bond Formation: Alternatively, a (3-chloro-4-(2-methylphenoxy)phenyl)boronic acid intermediate could be coupled with an amine. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a base like pyridine (B92270). wikipedia.orgslideshare.net

Optimization of Reaction Conditions and Yields for this compound

Achieving a high yield of the desired product requires careful optimization of various reaction parameters. researchgate.netscielo.br For transition-metal-catalyzed cross-coupling reactions, the key variables include the choice of catalyst, ligand, base, solvent, and temperature.

For a hypothetical Buchwald-Hartwig amination to form the C-N bond on a 1-bromo-3-chloro-4-(2-methylphenoxy)benzene intermediate, an optimization study might explore the following:

Catalyst/Ligand System: The efficiency of palladium-catalyzed reactions is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are known to enhance catalyst activity.

Base: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Solvent: The solvent can significantly influence reaction rates and solubility. Toluene (B28343), dioxane, and DMF are common choices.

Temperature: While many modern catalytic systems work at or near room temperature, some substrate combinations may require heating to achieve a reasonable reaction rate.

The following interactive table illustrates a representative optimization study for a generic cross-coupling step in the synthesis.

Table 1: Representative Optimization of a Cross-Coupling Reaction This table presents hypothetical data to illustrate the principles of reaction optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | SPhos (4) | NaOtBu | Toluene | 100 | 92 |

| 2 | Pd(OAc)2 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |

| 3 | Pd2(dba)3 (1) | XPhos (4) | NaOtBu | Toluene | 100 | 94 |

| 4 | Pd(OAc)2 (2) | XPhos (4) | K2CO3 | Toluene | 100 | 65 |

| 5 | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Toluene | 100 | 78 |

| 6 | Pd(OAc)2 (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 89 |

| 7 | Pd(OAc)2 (2) | XPhos (4) | NaOtBu | Toluene | 80 | 85 |

As suggested by the hypothetical data, a combination of a palladium acetate or Pd2(dba)3 catalyst with a bulky phosphine ligand like XPhos, a strong base like NaOtBu, and an aromatic solvent like toluene at elevated temperatures would likely provide the optimal conditions for this transformation.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical parameters that significantly influence the yield, reaction rate, and purity of the product in the synthesis of the diaryl ether intermediate.

Solvent Effects:

In traditional Ullmann condensations, high-boiling polar aprotic solvents are frequently used. wikipedia.org These solvents are effective at dissolving the reactants and facilitating the reaction, which often requires high temperatures.

Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO): These solvents are known to promote nucleophilic aromatic substitution reactions. wikipedia.org However, their high boiling points can make them difficult to remove during workup.

Toluene and Xylene: In some modern modifications of the Ullmann coupling, non-polar solvents like toluene or xylene have been used successfully, particularly with the aid of specific ligands. google.com

Water: In the pursuit of greener synthesis, water has been explored as a solvent for C-O cross-coupling reactions, often in the presence of a suitable catalyst system.

The selection of the solvent can impact the solubility of the reactants and the catalyst system, the rate of reaction, and the formation of side products.

Temperature Control:

Temperature is a crucial factor in the synthesis of diaryl ethers.

Traditional Ullmann Reactions: These reactions often necessitate high temperatures, sometimes exceeding 200°C, to proceed at a reasonable rate. wikipedia.org

Modern Catalytic Systems: The development of more active palladium and copper catalysts with specific ligands has allowed for these reactions to be carried out at significantly lower temperatures, often in the range of 80-140°C. For instance, a patented method for a similar compound, 3-chloro-4-(3-fluorobenzyloxy) aniline, involves a nucleophilic substitution step at a controlled temperature of 15-25°C. google.com

Precise temperature control is essential to prevent side reactions, such as the decomposition of reactants or products, and to ensure the optimal activity of the catalyst.

The subsequent reduction of the nitro group is also sensitive to temperature. Catalytic hydrogenation reactions are typically conducted at or slightly above room temperature, while reductions using metal catalysts in acidic media may require heating to ensure complete conversion. For example, the reduction of a similar nitroaromatic compound using iron in an ethanol (B145695)/water mixture is carried out at reflux. nih.gov

Catalyst Systems and Ligand Optimization

The formation of the diaryl ether bond in this compound is greatly facilitated by the use of a suitable catalyst system. Both copper- and palladium-based catalysts are widely employed for this transformation.

Copper-Based Catalysts (Ullmann Condensation):

The traditional Ullmann reaction utilizes copper powder or copper salts (e.g., CuI, CuBr) as catalysts. wikipedia.org The efficiency of these catalysts can be significantly enhanced by the use of ligands.

Ligand-Free Systems: In some cases, particularly with activated aryl halides, the reaction can proceed without a ligand, though often requiring harsh conditions. nih.gov

Ligand-Assisted Systems: The addition of ligands can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, allowing for milder reaction conditions. Common ligands include diamines, amino acids, and β-diketones.

Palladium-Based Catalysts (Buchwald-Hartwig Amination Analogue):

Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of C-O bonds. wikipedia.org These reactions typically offer higher yields and greater functional group tolerance under milder conditions compared to traditional Ullmann reactions.

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂.

Phosphine Ligands: The choice of phosphine ligand is crucial for the success of the reaction. Sterically hindered and electron-rich ligands are often the most effective. Examples of ligand classes include:

Biaryl Phosphines: Such as XPhos, SPhos, and RuPhos, which are known to be highly effective for C-N and C-O bond formation. libretexts.org

Ferrocene-Based Ligands: Like dppf (1,1'-bis(diphenylphosphino)ferrocene). wikipedia.org

Optimization of the catalyst and ligand combination is a key aspect of developing an efficient synthesis. The table below summarizes some catalyst systems used in analogous diaryl ether syntheses.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu (fine powder) / KOH | 3,4-dichloronitrobenzene, 4-chlorophenol | - | 110-120 | 96 | nih.gov |

| Pd(OAc)₂ / XPhos | Bromobenzene, Phenol | Toluene | 100 | >98 | nih.gov |

Catalytic Reduction of the Nitro Group:

The reduction of the nitro intermediate to the aniline can be achieved using various catalytic systems.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. google.com The reaction is typically carried out under a hydrogen atmosphere.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid or acetic acid. nih.gov A procedure for a similar aniline derivative uses iron powder in a mixture of ethanol and water with acetic acid. nih.gov

Scale-Up Considerations and Process Chemistry Aspects for Academic Research

Translating a laboratory-scale synthesis of this compound to a larger scale for academic research purposes requires careful consideration of several process chemistry aspects to ensure safety, efficiency, and reproducibility.

Key Considerations for Scale-Up:

Heat Transfer: The formation of the diaryl ether via Ullmann or Buchwald-Hartwig reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. The choice of reactor and stirring efficiency become critical.

Mass Transfer: In heterogeneous reactions, such as those involving solid catalysts (e.g., Pd/C in hydrogenation) or insoluble bases, efficient mixing is essential to ensure adequate contact between reactants and catalyst.

Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled to manage the reaction temperature.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods like crystallization or distillation should be explored. For instance, a patented process for a related compound highlights distillation as a purification method. google.com

Safety: The use of flammable solvents, pyrophoric catalysts (like Raney Nickel), and pressurized hydrogen requires appropriate safety protocols and equipment, especially on a larger scale.

The following table outlines some of the challenges and potential solutions for scaling up the key reaction steps.

| Reaction Step | Scale-Up Challenge | Potential Solution for Academic Research |

| Diaryl Ether Synthesis | Exothermic nature of the reaction. | Use of a jacketed reactor with controlled heating/cooling, slow addition of reactants. |

| Efficient mixing of heterogeneous catalyst/base. | Overhead mechanical stirring, appropriate baffle design in the reactor. | |

| Nitro Group Reduction | Handling of flammable hydrogen gas under pressure. | Use of a dedicated hydrogenation apparatus (e.g., Parr hydrogenator), careful purging with inert gas. |

| Filtration of fine catalysts like Pd/C. | Use of filter aids like Celite, or specialized filtration equipment. | |

| Purification | Large-scale column chromatography is inefficient. | Development of a robust crystallization procedure for the final product or key intermediates. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig coupling and catalytic hydrogenation, generally have high atom economy compared to stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For the diaryl ether synthesis, exploring the use of water or solvent-free conditions would be a significant green improvement over traditional high-boiling aprotic solvents like DMF and NMP. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. The use of highly active catalysts that allow for lower reaction temperatures contributes to this goal.

Use of Renewable Feedstocks: While not directly applicable to the core structure of this molecule, the use of bio-based solvents or reagents where possible would be a step towards greener synthesis.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. The development of recyclable catalysts, for example, by immobilizing them on a solid support, is a key area of green chemistry research.

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can shorten the synthesis and reduce waste.

The following table provides a comparison of traditional versus greener approaches for the synthesis of this compound.

| Reaction Step | Traditional Approach | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Diaryl Ether Synthesis | Stoichiometric copper in high-boiling solvents (DMF, NMP). | Catalytic copper or palladium in recyclable solvents or water. | Catalysis, Safer Solvents, Energy Efficiency. |

| Nitro Group Reduction | Stoichiometric metal (Fe, Sn) in acid. | Catalytic hydrogenation with H₂. | Atom Economy, Waste Prevention. |

| Overall Process | Use of hazardous reagents and generation of significant waste. | Development of a one-pot or tandem reaction sequence. | Atom Economy, Less Hazardous Chemical Syntheses. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Chloro 4 2 Methylphenoxy Aniline

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement data from HRMS, required to validate the molecular formula of C₁₃H₁₂ClNO, is not publicly documented.

Fragmentation Pathways and Isotopic Pattern Analysis

An analysis of the mass spectral fragmentation pathways and the characteristic isotopic pattern resulting from the presence of a chlorine atom cannot be performed without the experimental mass spectrum of the compound.

Further research or the de novo synthesis and analysis of This compound would be required to generate the experimental data necessary to complete the requested detailed scientific article.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No published studies containing the infrared (IR) or Raman spectra for This compound were found. Therefore, a detailed analysis of its vibrational modes, including assignments for the characteristic stretching and bending frequencies of its functional groups (amine N-H, ether C-O, aromatic C-H, and C-Cl bonds), is not possible at this time. Such data would be invaluable for confirming the compound's functional group composition and providing insights into its molecular conformation.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

A search of crystallographic databases revealed no deposited crystal structure for This compound . Consequently, the definitive three-dimensional arrangement of atoms within the crystal lattice is unknown.

Without a single-crystal X-ray diffraction study, the fundamental crystallographic parameters of This compound , such as its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), have not been determined.

The precise molecular conformation, including the dihedral angles between the two aromatic rings and the torsion angles defining the orientation of the amine and methyl substituents, remains uncharacterized. This information is critical for understanding the molecule's steric and electronic properties.

An analysis of the supramolecular architecture, which would detail the network of intermolecular interactions such as hydrogen bonds involving the amine group, potential halogen bonding from the chlorine atom, and π-π stacking between the aromatic rings, cannot be performed without crystallographic data.

There are no published reports on the investigation of polymorphism or the formation of co-crystals involving This compound .

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

No publicly available UV-Vis absorption or fluorescence emission spectra for This compound were identified. This data would be essential for characterizing its electronic transitions, determining its absorption and emission maxima, and understanding its photophysical properties.

Theoretical and Computational Investigations of 3 Chloro 4 2 Methylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical behavior of 3-Chloro-4-(2-methylphenoxy)aniline. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict key structural parameters. The optimization process minimizes the total electronic energy of the molecule to find its most stable conformation.

Representative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-Cl | ~1.74 |

| C-O (ether) | ~1.37 | |

| O-C (ether) | ~1.41 | |

| C-N (aniline) | ~1.40 | |

| Bond Angle (°) | C-O-C | ~118 |

| C-C-Cl | ~120 | |

| C-C-N | ~121 | |

| Dihedral Angle (°) | C-O-C-C | ~45-60 |

Note: These values are representative and based on DFT calculations of analogous substituted diphenyl ethers and anilines. Actual values may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values.

For this compound, the MEP surface would reveal the following key features:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, the oxygen atom of the ether linkage. The aromatic rings, being electron-rich, would also show areas of negative potential.

Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the methyl group.

Neutral Potential (Green): Areas with an intermediate electrostatic potential.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO is likely to be distributed over the chloro-substituted aromatic ring.

Representative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |

| Ionization Potential (I ≈ -E_HOMO) | ~ 5.5 to 6.0 |

| Electron Affinity (A ≈ -E_LUMO) | ~ 0.5 to 1.0 |

| Chemical Hardness (η = (I-A)/2) | ~ 2.25 to 2.75 |

| Electronegativity (χ = (I+A)/2) | ~ 3.0 to 3.5 |

Note: These values are representative and based on FMO calculations of similar aromatic amines and ethers. Actual values can vary.

These reactivity indices provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness indicates greater stability.

Bond Dissociation Energies and Reaction Pathway Predictions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs for various bonds within this compound can help predict which bonds are most likely to break during a chemical reaction, thus providing insight into potential reaction pathways and degradation mechanisms.

The weakest bonds in the molecule are likely to be the C-N bond of the aniline group and the C-O bonds of the ether linkage, as these are generally weaker than C-C and C-H bonds within the aromatic rings. The presence of substituents will further modulate these bond strengths.

Representative Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | Representative BDE (kcal/mol) |

| C(aryl)-NH2 | ~85-95 |

| C(aryl)-O | ~80-90 |

| O-C(aryl) | ~80-90 |

| C(aryl)-Cl | ~90-100 |

| C(aryl)-H | ~110-115 |

| C(methyl)-H | ~98-102 |

Note: These are general, representative values for the types of bonds present in the molecule. ucsb.edu Specific BDEs would require dedicated calculations.

By identifying the bonds with the lowest BDE, chemists can predict the initial steps of thermal decomposition or photochemical degradation, which is crucial for assessing the molecule's stability and environmental fate.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with a solvent.

Conformational Ensemble Analysis

For a flexible molecule like this compound, a single static structure is insufficient to describe its behavior. MD simulations can explore the molecule's conformational landscape by simulating its movements over a period of time. The primary source of flexibility in this molecule is the rotation around the C-O-C ether linkage.

Conformational ensemble analysis involves running an MD simulation and sampling the different conformations the molecule adopts. This allows for the determination of the most populated (lowest energy) conformations and the energy barriers between them. The analysis would reveal the preferred dihedral angles between the two aromatic rings and how these are influenced by the substituents and the surrounding environment (e.g., solvent). Understanding the accessible conformations is critical for predicting how the molecule might interact with biological receptors or other molecules.

Solvent Effects on Molecular Properties

The immediate chemical environment can significantly influence the behavior of a molecule. A systematic computational study of this compound in various solvents would provide crucial insights into its stability, reactivity, and spectroscopic properties. Using implicit and explicit solvent models, researchers could predict how the dipole moment, polarizability, and geometric parameters of the molecule change in solvents of varying polarity, such as water, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and cyclohexane.

Such an analysis would involve calculating key quantum chemical descriptors in different solvent environments. These descriptors would likely include:

Dipole Moment: To understand how the charge distribution shifts in response to the solvent.

Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): To predict changes in reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity.

Global Reactivity Descriptors: Including chemical potential, hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

A hypothetical data table illustrating the expected outcomes of such a study is presented below.

Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.0 | Value | Value | Value | Value |

| Cyclohexane | 2.02 | Value | Value | Value | Value |

| Ethanol | 24.55 | Value | Value | Value | Value |

| Water | 80.1 | Value | Value | Value | Value |

| DMSO | 46.7 | Value | Value | Value | Value |

Note: The values in this table are placeholders and would need to be determined through actual computational calculations.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, would predict the NMR spectrum of this compound. Comparing these predicted shifts with experimental data, if it were to become available, would be a crucial step in confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule could be calculated to generate a theoretical Infrared (IR) spectrum. This would help in assigning the characteristic vibrational modes, such as the N-H stretching of the amine group, C-Cl stretching, and the various aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's electronic structure and color properties.

Table 2: Hypothetical In Silico Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | List of predicted shifts for each proton |

| ¹³C NMR | Chemical Shift (ppm) | List of predicted shifts for each carbon |

| IR | Vibrational Frequency (cm⁻¹) | List of key frequencies and assignments |

| UV-Vis | λmax (nm) | Predicted wavelength(s) of maximum absorption |

Note: The values in this table are placeholders and would need to be determined through actual computational calculations.

Computational Structure-Activity Relationship (SAR) Modeling and Ligand Design (Theoretical)

Should this compound be identified as a hit compound in a biological screen, computational SAR studies would be the next logical step in optimizing its activity.

Pharmacophore Generation and Screening

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. If a target for this compound were identified, a pharmacophore model could be generated based on its structure and predicted binding mode. This model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The resulting pharmacophore could then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules with similar interaction potential.

Molecular Docking and Binding Mode Predictions (Theoretical Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. To perform a docking study for this compound, a specific protein target would first need to be identified. The docking simulation would then place the molecule into the binding site of the protein and score the different poses based on their predicted binding affinity. This would provide a detailed, atomic-level view of the potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While molecular docking studies have been conducted on similar chloro-aniline derivatives against various targets, no such study has been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Prediction

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. If a dataset of analogues of this compound with corresponding activity data were available, a QSAR model could be developed. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to build an equation that predicts activity based on these descriptors. Such a model would be invaluable for guiding the design of new, more potent analogues by predicting their activity before they are synthesized.

Mechanistic Investigations of 3 Chloro 4 2 Methylphenoxy Aniline Interactions in Biological Systems Non Human & in Vitro Focus

Biochemical Target Identification and Validation (In Vitro)

The initial step in understanding a compound's mechanism of action is to identify its direct molecular targets within a biological system. This is typically achieved through a series of in vitro assays.

Enzyme Inhibition Assays and Kinetic Characterization (In Vitro)

To determine if 3-chloro-4-(2-methylphenoxy)aniline acts as an enzyme inhibitor, it would be screened against a panel of purified enzymes, particularly those implicated in disease pathways such as kinases, proteases, or metabolic enzymes. If inhibitory activity is detected, further kinetic studies would be performed to characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). This information is fundamental to understanding the potency and mechanism of enzyme-targeted compounds. Currently, there are no published reports detailing such assays for this compound.

Receptor Binding Profiling and Ligand-Target Interactions (In Vitro)

Another critical aspect of target identification is assessing the compound's ability to bind to specific cellular receptors. This is typically done using receptor binding assays, where the compound competes with a known radiolabeled or fluorescently tagged ligand for binding to a specific receptor. A broad panel of receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels, would be screened. The binding affinity (Kₐ) or dissociation constant (Kₔ) would be determined for any identified interactions. No such binding profiles for this compound have been reported in the scientific literature.

Protein Interaction Studies (e.g., SPR, MST) (In Vitro)

To further validate and characterize direct binding events between this compound and its potential protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are employed. SPR can provide real-time data on the kinetics of binding and dissociation, while MST measures changes in the hydration shell of a molecule upon binding to a ligand. These techniques offer a label-free approach to confirm direct interaction and quantify binding affinity. As with other biochemical assays, there is no available data from SPR or MST studies for this specific compound.

Cellular Mechanistic Studies in Non-Human Cell Lines (In Vitro)

Following the identification of potential biochemical targets, the next step is to investigate the compound's effects within a cellular context using non-human cell lines. This helps to understand how the compound modulates cellular functions and signaling pathways.

Investigation of Cellular Pathways and Signaling Cascades

Once a target is identified, researchers would investigate the downstream effects of its modulation by this compound. For example, if the compound inhibits a specific kinase, studies would be conducted to assess the phosphorylation status of that kinase's known substrates within the cell. This often involves techniques like Western blotting using phospho-specific antibodies. By examining the impact on key signaling nodes, a clearer picture of the compound's influence on cellular pathways can be constructed. To date, no studies have been published that investigate the impact of this compound on specific cellular pathways.

Gene Expression and Proteomic Analysis (In Vitro)

To gain a broader, unbiased view of the cellular response to this compound, global changes in gene and protein expression can be analyzed. Techniques such as microarray or RNA-sequencing would be used to profile changes in the transcriptome, revealing which genes are up- or down-regulated upon treatment. Similarly, proteomic approaches, like mass spectrometry-based protein profiling, would identify changes in the abundance of cellular proteins. These "omics" approaches can provide valuable clues about the compound's mechanism of action and potential off-target effects. There is currently no publicly available gene expression or proteomic data for cell lines treated with this compound.

Functional Assays in Specific Non-Human Cell Models

To elucidate the cellular effects of this compound, a variety of functional assays in non-human cell models would be essential. These assays can reveal the compound's influence on key cellular processes. Based on studies of similar chloroanilines and aminophenols, initial investigations would likely focus on cytotoxicity and metabolic disruption in cell lines derived from organs known to be targets for aniline (B41778) toxicity, such as the liver and kidneys. nih.gov

One primary assay would be the measurement of lactate (B86563) dehydrogenase (LDH) leakage into the cell culture medium, which serves as a general indicator of compromised cell membrane integrity and cytotoxicity. For instance, studies on 2-chloroaniline (B154045) and 4-chloroaniline (B138754) in renal slices did not show a significant increase in LDH leakage, suggesting lower direct cytotoxicity compared to their hydroxylated metabolites. nih.gov A similar approach for this compound would help determine its intrinsic cytotoxic potential.

Another critical functional assay would be the assessment of metabolic function. For example, pyruvate-directed gluconeogenesis is a key function of renal cortical slices. Research has shown that chloroanilines can reduce gluconeogenesis, with a concentration of 0.5 µM being necessary for an effect, while their hydroxylated counterparts, aminochlorophenols, show effects at a lower concentration of 0.1 µM. nih.gov Investigating the impact of this compound on gluconeogenesis in renal and hepatic cell models would provide insight into its potential to disrupt energy metabolism.

Furthermore, given that some aniline derivatives can induce oxidative stress, assays measuring the generation of reactive oxygen species (ROS) would be pertinent. The potential for this compound to induce envelope stress, as has been observed with aniline in bacteria, could be investigated using reporter gene assays linked to stress response pathways. nih.gov

A hypothetical data table summarizing potential initial findings from such functional assays is presented below:

| Assay | Cell Model | Potential Endpoint Measured | Hypothetical Outcome for this compound |

| LDH Release Assay | Rat renal cortical slices | Lactate Dehydrogenase (LDH) in medium | Moderate increase at high concentrations |

| Gluconeogenesis Assay | Porcine kidney (LLC-PK1) cells | Glucose production from pyruvate | Concentration-dependent inhibition |

| ROS Production Assay | Human hepatocyte (HepG2) cells | Dichlorofluorescein (DCF) fluorescence | Time- and concentration-dependent increase |

| Cell Viability (MTT) Assay | Murine fibroblast (NIH/3T3) cells | Mitochondrial reductase activity | Dose-dependent decrease in cell viability |

In Vivo Mechanistic Studies in Model Organisms (e.g., Yeast, C. elegans, Drosophila, Zebrafish)

Simple model organisms provide a powerful platform for in vivo mechanistic studies due to their genetic tractability, rapid life cycles, and the conservation of many biological pathways with higher vertebrates. nih.govdergipark.org.trnih.govnih.gov

Saccharomyces cerevisiae (Yeast): Yeast is an excellent model for studying cellular stress responses. Exposure of yeast to this compound could reveal effects on cell growth, mitochondrial function, and lipid metabolism. creative-proteomics.com

Caenorhabditis elegans (Nematode): C. elegans is a well-established model for high-throughput screening of small molecules to assess effects on development, lifespan, and behavior. nih.govdoaj.org Automated imaging and sorting can facilitate the rapid identification of phenotypes associated with exposure to the compound. nih.govbiorxiv.org

Drosophila melanogaster (Fruit fly): The fruit fly is a versatile model for toxicological studies, with a high degree of genetic homology to humans. dergipark.org.trnih.govresearchgate.net It can be used to investigate developmental toxicity, neurotoxicity, and effects on specific organ systems. dergipark.org.trnih.gov

Zebrafish (Danio rerio): The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes and organogenesis, making it an ideal model to study the effects of chemical exposure on vertebrate development. nih.gov

Phenotypic Analysis and Target Engagement Validation

Phenotypic screening in these model organisms would be the first step to identify the biological processes affected by this compound.

In C. elegans, a high-throughput screening approach could be employed where worms are exposed to the compound in multi-well plates. nih.gov Phenotypes such as delayed growth, reduced brood size, abnormal movement, or changes in fluorescent reporter gene expression could be quantified. mdpi.com For example, a screen could utilize a strain with GFP-labeled collagen to assess effects on the cuticle. mdpi.com

In Drosophila, developmental toxicity can be assessed via an eclosion assay, which measures the successful emergence of adult flies from their pupal cases after being reared on medium containing the test compound. nih.gov Behavioral assays, such as climbing assays or courtship rituals, could reveal neurotoxic effects.

In zebrafish, exposure of embryos to this compound could be monitored for developmental abnormalities, such as pericardial edema, spinal curvature, or altered heart rate. nih.gov

Once a reproducible phenotype is identified, target engagement can be validated. For instance, if a specific enzyme is hypothesized to be the target, a genetically modified organism overexpressing or lacking the corresponding gene could be tested for altered sensitivity to the compound.

A hypothetical table of phenotypic findings is presented below:

| Model Organism | Phenotypic Assay | Potential Observation with this compound |

| C. elegans | Brood size assay | Reduction in the number of progeny |

| Drosophila | Eclosion assay | Decreased rate of adult emergence |

| Zebrafish | Embryo development assay | Pericardial edema and delayed hatching |

Metabolomic and Lipidomic Profiling in Model Organisms

To gain a deeper understanding of the systemic effects of this compound, metabolomic and lipidomic profiling in model organisms would be highly informative. mdpi.com These "omics" approaches provide a snapshot of the small molecule and lipid composition of an organism, revealing metabolic pathways that are perturbed upon chemical exposure.

In yeast, exposure to chemical stressors is known to cause significant changes in the lipidome, particularly in the composition of the plasma membrane. creative-proteomics.comfrontiersin.orgnih.gov Lipidomic analysis of yeast treated with this compound could reveal alterations in the abundance of specific lipid classes, such as glycerophospholipids, sphingolipids, and sterols. nih.gov

In C. elegans or Drosophila, metabolomic analysis of whole-organism extracts can identify changes in key metabolic pathways, such as amino acid metabolism, carbohydrate metabolism, and nucleotide metabolism. mdpi.com For example, studies on aniline exposure in bacteria have shown significant perturbations in amino acid and energy metabolism. nih.gov Similar effects might be observed in these model organisms.

A hypothetical data table summarizing potential metabolomic and lipidomic changes is provided below:

| Omics Approach | Model Organism | Key Metabolic Pathway | Potential Alteration with this compound |

| Lipidomics | S. cerevisiae | Sphingolipid metabolism | Increase in inositol (B14025) phosphorylceramide (IPC) levels |

| Metabolomics | C. elegans | Glycine, serine, and threonine metabolism | Decrease in threonine levels |

| Metabolomics | Drosophila | Arginine and proline metabolism | Altered levels of proline and its derivatives |

Structure-Activity Relationship (SAR) Elucidation from Mechanistic Data (Focus on Molecular Features and Activity)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting the effects of related compounds and for designing safer alternatives.

Design and Synthesis of Analogues for SAR Exploration

A systematic approach to SAR would involve the design and synthesis of a library of analogues. nih.govnih.gov Modifications would focus on the key structural features of this compound:

The Chloro Substituent: Analogues could be synthesized with the chlorine atom at different positions on the aniline ring or replaced with other halogens (fluorine, bromine, iodine) to investigate the influence of halogen type and position on activity. rsc.orgijres.org

The Methyl Group: The methyl group on the phenoxy ring could be moved to the meta or para positions, or replaced with other alkyl groups of varying size and lipophilicity.

The Ether Linkage: The phenoxy ether linkage could be replaced with other functional groups, such as a thioether or an amide, to probe the importance of this linkage for biological activity.

The Aniline Moiety: The amino group could be modified, for example, by acylation, to assess its role in the observed effects.

The synthesis of such aniline derivatives can be achieved through established chemical reactions, such as etherification, addition, and cyclization. nih.govbenthamdirect.comingentaconnect.com

A table of potential analogues for SAR studies is shown below:

| Analogue Name | Structural Modification | Rationale |

| 2-Chloro-4-(2-methylphenoxy)aniline | Isomeric position of chlorine | Investigate the effect of halogen position |

| 3-Bromo-4-(2-methylphenoxy)aniline | Different halogen substituent | Determine the influence of halogen identity |

| 3-Chloro-4-(3-methylphenoxy)aniline | Isomeric position of methyl group | Assess the impact of alkyl group position |

| 3-Chloro-4-(phenylamino)phenol | Altered linkage | Probe the role of the ether oxygen |

Correlation of Structural Modifications with Mechanistic Effects

The synthesized analogues would then be subjected to the same battery of functional and in vivo assays as the parent compound. By comparing the activities of the analogues, a clear SAR can be established.

For example, if analogues with a bromine or iodine at the 3-position of the aniline ring show increased activity, it might suggest that the size or polarizability of the halogen is important. rsc.org Conversely, if moving the methyl group on the phenoxy ring to the para position abolishes activity, it would indicate a strict steric requirement for the interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate physicochemical properties of the analogues (e.g., lipophilicity, electronic parameters) with their biological activities. This can lead to predictive models for the toxicity or activity of other, untested aniline derivatives.

The correlation of these structural modifications with the mechanistic data obtained from functional and in vivo studies will provide a comprehensive understanding of how this compound and its relatives interact with biological systems. This knowledge is fundamental for both risk assessment and the potential development of new chemical entities with desired biological profiles.

Chemical Transformations and Derivatization Strategies of 3 Chloro 4 2 Methylphenoxy Aniline for Analog Development

Functionalization at the Aniline (B41778) Moiety

The primary amino group of the aniline ring is a highly reactive functional handle, readily participating in a variety of chemical transformations. Its nucleophilic character and its ability to be converted into a diazonium salt are central to derivatization strategies at this position.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile, allowing for straightforward reactions with various electrophiles.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. This transformation is often used not only to introduce a new functional group but also to moderate the activating effect of the amino group in subsequent electrophilic aromatic substitution reactions. libretexts.orgscribd.com For instance, reacting 3-Chloro-4-(2-methylphenoxy)aniline with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetanilide. pearson.com This approach is fundamental in multi-step syntheses. researchgate.net

Sulfonylation: In a similar fashion, sulfonylation involves the reaction of the aniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, typically in the presence of a base. This reaction produces sulfonamides, a structural motif prevalent in many biologically active compounds. google.comcbijournal.com Recent methodologies have also explored visible-light-mediated sulfonylation of aniline derivatives using sulfinate salts or sulfonyl fluorides, offering mild reaction conditions for creating diverse sulfonylanilines. rsc.orgmdpi.comfrontiersin.org

Alkylation: Direct alkylation of the aniline nitrogen is also possible using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential overalkylation to form quaternary ammonium (B1175870) salts.

Table 1: Representative Functionalization Reactions at the Aniline Moiety

| Reaction Type | Reagent Example | Base/Catalyst | Expected Product Structure |

| Acylation | Acetyl Chloride | Pyridine | N-(3-Chloro-4-(2-methylphenoxy)phenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-(3-Chloro-4-(2-methylphenoxy)phenyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl Iodide | K₂CO₃ | 3-Chloro-N-methyl-4-(2-methylphenoxy)aniline |

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amine provides a versatile intermediate, the diazonium salt, which can be converted into a wide array of functionalities. This two-step process involves treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt. wikiwand.comijirset.com

Once formed, the diazonium group can be displaced by various nucleophiles in reactions, many of which are catalyzed by copper(I) salts (Sandmeyer reactions). wikiwand.com These transformations are highly valuable for introducing substituents that are otherwise difficult to install directly on the aromatic ring.

Key transformations of the diazonium salt include:

Replacement by Halides: Treatment with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively.

Replacement by Cyano Group: The Sandmeyer reaction with CuCN yields a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Replacement by Hydroxyl Group: Heating the aqueous solution of the diazonium salt leads to the formation of the corresponding phenol (B47542).

Replacement by Fluorine: The Schiemann reaction, involving the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine.

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds like phenols or anilines to form brightly colored azo compounds. chemistrysteps.com

Table 2: Potential Transformations via Diazonium Salt Intermediate

| Reaction Name | Reagent(s) | Resulting Functional Group |

| Sandmeyer | CuCl / HCl | -Cl |

| Sandmeyer | CuBr / HBr | -Br |

| Sandmeyer | CuCN / KCN | -CN |

| Iodination | KI | -I |

| Hydroxylation | H₂O, Heat | -OH |

| Schiemann | 1. HBF₄ 2. Heat | -F |

| Azo Coupling | Phenol | -N=N-Aryl(OH) |

Modifications of the Phenoxy Ring

The phenoxy ring, substituted with a methyl group and the diaryl ether oxygen, is activated towards electrophilic attack. The directing effects of these substituents guide the position of further functionalization.

Electrophilic Aromatic Substitution Reactions

The ether oxygen is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. The positions on the phenoxy ring are numbered relative to the ether linkage (C1). The methyl group is at C2. Therefore, the positions available for substitution are C3, C4, C5, and C6.

The powerful ortho, para-directing effect of the ether oxygen strongly activates the C4 and C6 positions.

The methyl group at C2 directs towards the C4 and C6 positions.

Thus, the directing effects of both groups reinforce each other, making the C4 and C6 positions the most probable sites for electrophilic aromatic substitution. The C6 position is sterically unhindered, while the C4 position is para to the strongly activating oxygen, making both viable targets. Standard electrophilic substitution reactions like nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts acylation or alkylation can be employed. scribd.comchemistrysteps.com However, Friedel-Crafts reactions on anilines can be complicated by the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst; therefore, protection of the aniline (e.g., via acylation) is often necessary. researchgate.netchemistrysteps.comgoogle.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenoxy Ring

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3-Chloro-4-(4-bromo-2-methylphenoxy)aniline and/or 3-Chloro-4-(6-bromo-2-methylphenoxy)aniline |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-(2-methyl-4-nitrophenoxy)aniline and/or 3-Chloro-4-(2-methyl-6-nitrophenoxy)aniline |

| Acylation* | RCOCl, AlCl₃ | N-Acyl-3-chloro-4-(4-acyl-2-methylphenoxy)aniline and/or N-Acyl-3-chloro-4-(6-acyl-2-methylphenoxy)aniline |

*Requires protection of the aniline -NH₂ group prior to reaction.

Metal-Catalyzed Coupling Reactions at the Phenoxy Substituents

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the phenoxy ring, a suitable functional handle, typically a halide or a triflate, must first be installed.

Following halogenation of the phenoxy ring as described in section 6.2.1, the newly introduced bromo or iodo substituent can serve as a coupling partner in various palladium- or copper-catalyzed reactions. nih.govnih.gov

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce new alkyl or aryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form new C-N bonds by coupling the aryl halide with an amine.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system introduces an alkynyl substituent.

These reactions dramatically expand the structural diversity achievable from the parent molecule by enabling the attachment of complex appendages to the phenoxy ring.

Diversification via the Chloro Substituent

The chlorine atom on the aniline ring is generally unreactive towards classical nucleophilic aromatic substitution (SₙAr) because the ring is not activated by strongly electron-withdrawing groups ortho or para to the halogen. masterorganicchemistry.comlibretexts.org The amino group is an electron-donating group, which deactivates the ring toward nucleophilic attack.

However, under specific conditions, this chloro group can be replaced.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, have made the coupling of aryl chlorides with amines, alcohols, and thiols feasible. wikiwand.comacs.org Using a suitable palladium or nickel catalyst with a specialized ligand and a strong base, the chloro substituent can be replaced by a variety of nitrogen, oxygen, or sulfur nucleophiles.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to form C-O or C-N bonds by reacting the aryl chloride with alcohols or amines, though it often requires high temperatures. nih.gov

Benzyne (B1209423) Mechanism: Under very harsh conditions using an extremely strong base like sodium amide (NaNH₂), substitution can proceed through a benzyne intermediate via an elimination-addition mechanism. chadsprep.com This method can sometimes lead to a mixture of regioisomers.

These advanced methods allow the chloro group to serve as a valuable point of diversification for creating analogs with modified substitution patterns on the aniline ring.

Table 4: Potential Nucleophilic Substitution Reactions at the Chloro Position

| Reaction Type | Nucleophile Example | Catalyst/Conditions | Expected Product |

| Buchwald-Hartwig Amination | Aniline | Pd catalyst, ligand, strong base | N1-(4-(2-Methylphenoxy))-[1,1'-biphenyl]-3,4-diamine |

| Ullmann-type C-O Coupling | Phenol | Cu catalyst, base, high temp. | 3-Phenoxy-4-(2-methylphenoxy)aniline |

| Thiolation | Thiophenol | Pd or Cu catalyst, base | 3-(Phenylthio)-4-(2-methylphenoxy)aniline |

Suzuki-Miyaura, Sonogashira, and Stille Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for constructing C-C bonds. For a substrate like this compound, the chlorine atom serves as the electrophilic handle (an aryl halide) for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds, styrenes, and polyenes by coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide. harvard.edu The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

For this compound, the reaction would involve coupling at the C-Cl bond. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have made their use more common. harvard.eduresearchgate.net The presence of the electron-donating amino and phenoxy groups on the ring can influence the rate of the initial oxidative addition step. An efficient Suzuki-Miyaura reaction has been developed on unprotected ortho-bromoanilines, demonstrating good to excellent yields across a wide variety of boronic esters and tolerance for various functional groups. nih.gov This suggests that the unprotected amine in this compound would be compatible with these conditions.

To illustrate the conditions often employed for such transformations, the following table outlines typical parameters for Suzuki-Miyaura reactions involving chloroarenes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides| Component | Example Condition | Role in Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Source of active Pd(0) species | researchgate.netnih.gov |

| Ligand | SPhos, RuPhos, PCy₃, PPh₃ | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination | mdpi.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation | nih.govnih.gov |

| Solvent | Dioxane, Toluene (B28343), DME, often with water | Solubilizes reactants and facilitates the reaction | researchgate.netnih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the new carbon fragment for coupling | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orglibretexts.org The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to the palladium center, followed by reductive elimination. wikipedia.org

In the context of this compound, Sonogashira coupling would introduce an alkynyl substituent at the position of the chlorine atom, yielding a 2-alkynyl-4-(2-methylphenoxy)aniline derivative. This transformation provides a direct route to introducing sp-hybridized carbon atoms, which can serve as handles for further derivatization or as key structural elements themselves. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides and iodides, often requiring higher temperatures or more active catalyst systems. wikipedia.org

The table below summarizes common conditions used for Sonogashira couplings.

Table 2: General Conditions for Sonogashira Coupling Reactions| Component | Example Condition | Role in Reaction | Reference |

|---|---|---|---|

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle | wikipedia.orglibretexts.org |

| Cu Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide | wikipedia.orglibretexts.org |

| Base | Et₃N, Piperidine, Diisopropylamine | Acts as a solvent and base to deprotonate the terminal alkyne | organic-chemistry.orgwikipedia.org |

| Solvent | THF, DMF | Solubilizes reactants | wikipedia.org |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The nucleophilic coupling partner | wikipedia.org |

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the air and moisture stability of many organostannane reagents. wikipedia.org The mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

For this compound, a Stille reaction would couple an organostannane at the C-Cl bond. A wide variety of organostannanes can be used, including aryl, alkenyl, and alkyl stannanes, allowing for the introduction of diverse functionalities. wikipedia.orgorganic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the tin reagents and byproducts, which can complicate purification. organic-chemistry.org The use of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can sometimes accelerate the reaction, particularly the transmetalation step. libretexts.orgharvard.edu

Typical reaction parameters for the Stille coupling are provided below.

Table 3: Common Parameters for Stille Cross-Coupling Reactions| Component | Example Condition | Role in Reaction | Reference |

|---|---|---|---|